

N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Isopropyl Carvedilol-d6	
Cat. No.:	B587584	Get Quote

This technical guide provides an in-depth overview of **N-Isopropyl Carvedilol-d6**, a deuterated analog of a Carvedilol impurity. It is intended for researchers, scientists, and drug development professionals who require a stable isotope-labeled internal standard for the quantitative analysis of N-Isopropyl Carvedilol. This document covers the compound's chemical properties, a representative synthesis method, a detailed analytical protocol, and its role within the broader context of Carvedilol's metabolic pathways.

Introduction

N-Isopropyl Carvedilol is recognized as a process impurity and potential metabolite of Carvedilol, a widely prescribed non-selective beta-blocker and alpha-1 adrenergic antagonist. The accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. **N-Isopropyl Carvedilol-d6** serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its use allows for the precise measurement of the corresponding non-labeled impurity by correcting for variations in sample preparation and matrix effects.[1][2]

Chemical and Physical Properties

The fundamental properties of N-Isopropyl Carvedilol and its deuterated form are summarized below. The six deuterium atoms are located on the isopropyl group, providing a stable isotopic label with a significant mass shift for clear differentiation in mass spectrometric analysis.



Property	N-Isopropyl Carvedilol	N-Isopropyl Carvedilol-d6
IUPAC Name	1-(9H-Carbazol-4-yloxy)-3-[INVALID-LINKamino]-2- propanol	1-(9H-carbazol-4-yloxy)-3-[INVALID-LINKamino]-2- propanol
CAS Number	1246819-01-1	1246815-40-6
Molecular Formula	C27H32N2O4	C27H26D6N2O4
Molecular Weight	448.56 g/mol	454.60 g/mol
Appearance	Typically an off-white to white solid	Typically an off-white to white solid
Solubility	Soluble in DMSO and Methanol	Soluble in DMSO and Methanol
Storage	2-8°C, protected from light	2-8°C, protected from light

Synthesis of N-Isopropyl Carvedilol-d6

The synthesis of **N-Isopropyl Carvedilol-d6** is not extensively detailed in publicly available literature. However, a plausible and representative synthetic route can be constructed based on established methods for Carvedilol synthesis and the preparation of deuterated reagents. The key steps involve the synthesis of a deuterated isopropyl amine precursor and its subsequent reaction with a Carvedilol intermediate.

Experimental Protocol: Representative Synthesis

Step 1: Synthesis of N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6

- Preparation of Isopropylamine-d7: Acetone-d6 is reduced using a suitable reducing agent such as lithium aluminum deuteride (LiAlD₄) or through reductive amination with ammonia and deuterium gas over a catalyst (e.g., Raney Nickel) to yield isopropylamine-d7.
- Reaction with 1-(2-bromoethoxy)-2-methoxybenzene: Isopropylamine-d7 is reacted with 1-(2-bromoethoxy)-2-methoxybenzene in the presence of a non-nucleophilic base like potassium carbonate in a polar aprotic solvent such as acetonitrile. The reaction mixture is







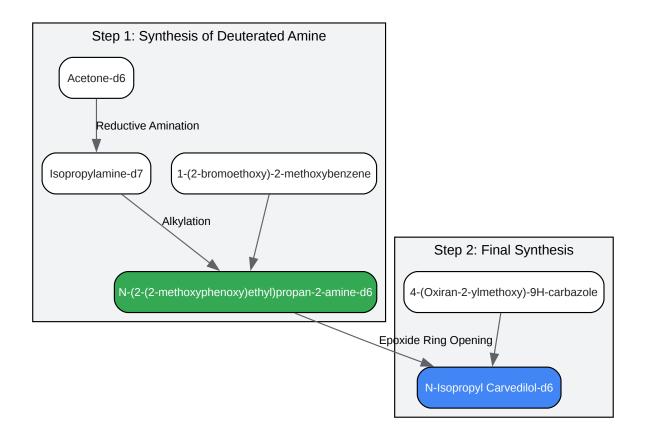
heated to reflux for several hours until completion, monitored by Thin Layer Chromatography (TLC).

 Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.

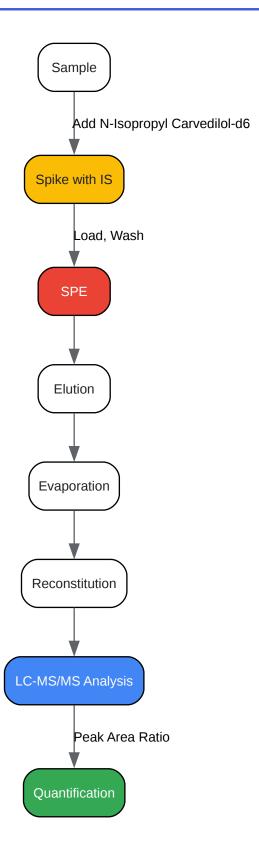
Step 2: Synthesis of N-Isopropyl Carvedilol-d6

- Reaction: 4-(Oxiran-2-ylmethoxy)-9H-carbazole (a key intermediate in Carvedilol synthesis) is reacted with the synthesized N-(2-(2-methoxyphenoxy)ethyl)propan-2-amine-d6.[3][4] The reaction is typically carried out in a solvent such as isopropanol or dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 70-80°C) for 18-24 hours.[3]
- Work-up and Purification: The reaction mixture is cooled and quenched with water. The
 product is extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
 The organic layer is washed, dried over anhydrous sodium sulfate, and the solvent is
 evaporated. The crude N-Isopropyl Carvedilol-d6 is then purified by recrystallization or
 column chromatography to achieve high purity.

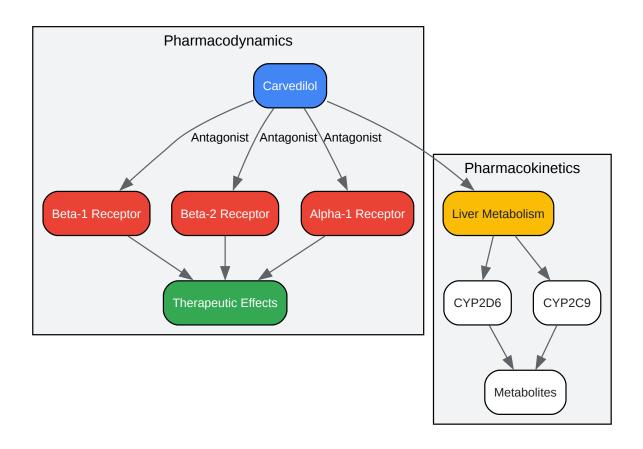












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Designing Stable Isotope Labeled Internal Standards Acanthus Research [acanthusresearch.com]
- 2. isotope.bocsci.com [isotope.bocsci.com]
- 3. WO2009157015A2 Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]-2-propanol Google Patents [patents.google.com]
- 4. (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [N-Isopropyl Carvedilol-d6: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b587584#what-is-n-isopropyl-carvedilol-d6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com